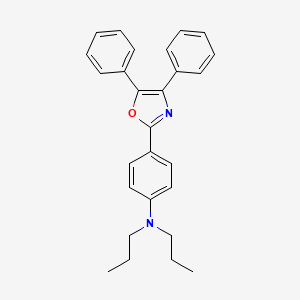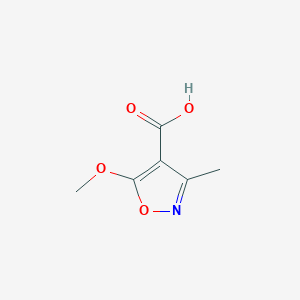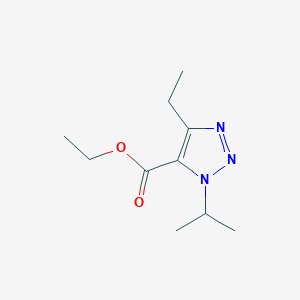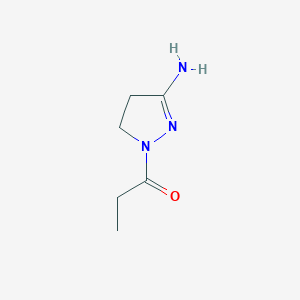
2-Chloro-N-(2-((3-cyano-6-methylquinolin-2-yl)amino)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-(2-((3-cyano-6-methylquinolin-2-yl)amino)ethyl)benzamide is a complex organic compound with the molecular formula C20H17ClN4O This compound is known for its unique structure, which includes a quinoline moiety, a cyano group, and a benzamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2-((3-cyano-6-methylquinolin-2-yl)amino)ethyl)benzamide typically involves multiple steps. One common method includes the reaction of 2-chlorobenzoyl chloride with 2-((3-cyano-6-methylquinolin-2-yl)amino)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-N-(2-((3-cyano-6-methylquinolin-2-yl)amino)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamide derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-(2-((3-cyano-6-methylquinolin-2-yl)amino)ethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its quinoline moiety.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 2-Chloro-N-(2-((3-cyano-6-methylquinolin-2-yl)amino)ethyl)benzamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting the replication process and leading to cell death. Additionally, the compound can inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-N-(2-(quinolin-2-ylamino)ethyl)benzamide
- 2-Chloro-N-(2-(6-methylquinolin-2-ylamino)ethyl)benzamide
- 2-Chloro-N-(2-(3-cyanoquinolin-2-ylamino)ethyl)benzamide
Uniqueness
2-Chloro-N-(2-((3-cyano-6-methylquinolin-2-yl)amino)ethyl)benzamide is unique due to the presence of both the cyano group and the methyl group on the quinoline ring. This structural feature enhances its binding affinity to molecular targets and increases its potential biological activity compared to similar compounds .
Eigenschaften
CAS-Nummer |
606105-48-0 |
|---|---|
Molekularformel |
C20H17ClN4O |
Molekulargewicht |
364.8 g/mol |
IUPAC-Name |
2-chloro-N-[2-[(3-cyano-6-methylquinolin-2-yl)amino]ethyl]benzamide |
InChI |
InChI=1S/C20H17ClN4O/c1-13-6-7-18-14(10-13)11-15(12-22)19(25-18)23-8-9-24-20(26)16-4-2-3-5-17(16)21/h2-7,10-11H,8-9H2,1H3,(H,23,25)(H,24,26) |
InChI-Schlüssel |
PJHYYSQFEZYHGX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=CC(=C(N=C2C=C1)NCCNC(=O)C3=CC=CC=C3Cl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Aminomethyl)-6-cyanobenzo[d]oxazole](/img/structure/B12878400.png)











![1-[4-(4-Chlorophenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B12878457.png)
![(4'-(Benzofuro[2,3-c]quinolin-6-yl)-[1,1'-biphenyl]-4-yl)diphenylphosphine oxide](/img/structure/B12878462.png)
